Cas no 894095-29-5 (6-Chloropyrazolo[1,5-a]pyridine)
6-Chloropyrazolo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloropyrazolo[1,5-a]pyridine
- SCHEMBL23938030
- AT22590
- 894095-29-5
-
- Inchi: 1S/C7H5ClN2/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H
- InChI Key: FVQLCVVQFXTCFV-UHFFFAOYSA-N
- SMILES: ClC1=CN2N=CC=C2C=C1
Computed Properties
- Exact Mass: 152.0141259g/mol
- Monoisotopic Mass: 152.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 17.3Ų
6-Chloropyrazolo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027INV-100mg |
6-CHLOROPYRAZOLO[1,5-A]PYRIDINE |
894095-29-5 | 95% | 100mg |
$170.00 | 2024-04-20 | |
| 1PlusChem | 1P027INV-250mg |
6-CHLOROPYRAZOLO[1,5-A]PYRIDINE |
894095-29-5 | 95% | 250mg |
$288.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562718-1g |
6-Chloropyrazolo[1,5-a]pyridine |
894095-29-5 | 98% | 1g |
¥6733.00 | 2024-04-26 |
6-Chloropyrazolo[1,5-a]pyridine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 6-Chloropyrazolo[1,5-a]pyridine
6-Chloropyrazolo[1,5-a]pyridine: A Comprehensive Overview
6-Chloropyrazolo[1,5-a]pyridine (CAS No. 894095-29-5) is a heterocyclic aromatic compound with a unique structural configuration that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrazolopyridine family, which is known for its versatile reactivity and potential applications in drug design and advanced materials. The 6-chloro substituent plays a crucial role in modulating the electronic properties and reactivity of the molecule, making it a valuable building block in synthetic chemistry.
Recent studies have highlighted the importance of 6-chloropyrazolo[1,5-a]pyridine in the development of novel pharmaceutical agents. Researchers have explored its ability to act as a scaffold for constructing bioactive molecules with potential anti-inflammatory, anticancer, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 6-chloropyrazolo[1,5-a]pyridine exhibit promising activity against inflammatory pathways, suggesting their potential as leads for anti-inflammatory drug development.
In addition to its pharmacological applications, 6-chloropyrazolo[1,5-a]pyridine has also found relevance in materials science. Its aromaticity and heterocyclic nature make it a candidate for use in organic electronics. A 2023 report in *Chemistry of Materials* explored the electronic properties of this compound when incorporated into conjugated polymers, revealing its potential as a component in flexible electronics and optoelectronic devices.
The synthesis of 6-chloropyrazolo[1,5-a]pyridine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have streamlined the synthesis process, making it more accessible for large-scale production. For example, researchers have successfully employed palladium-catalyzed coupling reactions to construct this compound with high efficiency.
Furthermore, the structural versatility of 6-chloropyrazolo[1,5-a]pyridine allows for easy functionalization at various positions on the ring system. This feature has been exploited in combinatorial chemistry to generate libraries of derivatives for high-throughput screening. A 2023 study published in *Combinatorial Chemistry & High Throughput Screening* utilized this approach to identify novel bioactive compounds derived from 6-chloropyrazolo[1,5-a]pyridine, showcasing its utility in drug discovery pipelines.
From an environmental perspective, the stability and biodegradation properties of 6-chloropyrazolo[1,5-a]pyridine are critical considerations for its industrial applications. Recent research has focused on understanding its environmental fate and toxicity profiles. A 2023 study in *Environmental Science & Technology* reported that under aerobic conditions, this compound undergoes rapid biodegradation by microbial consortia, indicating its potential compatibility with sustainable chemical practices.
In conclusion, 6-Chloropyrazolo[1,5-a]pyridine (CAS No. 894095-29-5) is a multifaceted compound with significant implications across diverse scientific disciplines. Its role as a versatile building block in organic synthesis, coupled with its emerging applications in pharmacology and materials science, underscores its importance as a key molecule in modern chemical research. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound is poised to play an increasingly vital role in advancing both scientific knowledge and technological innovation.
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